

A Comprehensive Technical Guide to 4-(Benzyloxy)-3-fluorophenol

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-fluorophenol

Cat. No.: B1332662

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(Benzyloxy)-3-fluorophenol**, a significant chemical intermediate in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthetic methodologies, and potential applications in drug discovery, supported by experimental data and safety protocols.

Chemical Identity and Structure

4-(Benzyloxy)-3-fluorophenol is a disubstituted phenol characterized by a benzyloxy group and a fluorine atom attached to the phenolic ring.

- CAS Number: 81228-25-3[1][2]
- Molecular Formula: $C_{13}H_{11}FO_2$ [1][2][3]
- IUPAC Name: 3-Fluoro-4-(phenylmethoxy)phenol[3]
- Synonyms: 4-(Benzyloxy)-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL[1][2][3]
- Appearance: White to gray solid[1]

Structure:

Caption: Chemical structure of **4-(Benzyloxy)-3-fluorophenol**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of **4-(Benzyloxy)-3-fluorophenol** is presented below.

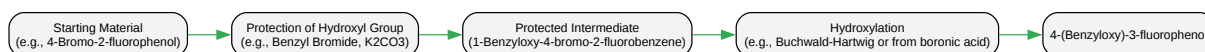
Property	Value	Reference
Molecular Weight	218.22 g/mol	[1][2][3]
Appearance	White to gray solid	[1]
Melting Point	80-82 °C	[1][2]
Boiling Point (Predicted)	372.1 ± 27.0 °C	[1]
Density (Predicted)	1.234 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.33 ± 0.20	[1]
Solubility	Low water solubility is expected.	[4]

Expected Spectroscopic Data:

Technique	Expected Chemical Shifts / Frequencies
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.10-6.80 (m, 3H, Ar-H of phenol), 5.10 (s, 2H, -OCH ₂ -), 4.90 (s, 1H, -OH)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 153-150 (d, C-F), 145-140 (C-O of phenol), 137-135 (C-ipso of benzyl), 130-127 (Ar-C of benzyl), 125-115 (Ar-C of phenol), 71 (-OCH ₂ -)
FT-IR (KBr)	3400-3200 cm ⁻¹ (O-H stretch, broad), 3100-3000 cm ⁻¹ (Ar C-H stretch), 1600-1450 cm ⁻¹ (Ar C=C stretch), 1250-1200 cm ⁻¹ (Ar C-O stretch), 1100-1000 cm ⁻¹ (C-F stretch)

Synthesis and Experimental Protocols

The synthesis of **4-(Benzyloxy)-3-fluorophenol** can be achieved through a multi-step process, typically involving the protection of a dihydric phenol, followed by selective fluorination and deprotection, or by building the molecule from a pre-fluorinated precursor. A generalized synthetic workflow is presented below.



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Caption: Generalized synthetic workflow for **4-(Benzyloxy)-3-fluorophenol**.

Experimental Protocol: Synthesis via Williamson Ether Synthesis and Hydroxylation

This protocol is a generalized procedure based on standard organic synthesis methodologies.

Step 1: Protection of 4-Bromo-2-fluorophenol

- To a solution of 4-bromo-2-fluorophenol (1 equivalent) in acetone or acetonitrile, add potassium carbonate (1.5 equivalents).
- To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-benzyloxy-4-bromo-2-fluorobenzene.

Step 2: Hydroxylation of 1-Benzyloxy-4-bromo-2-fluorobenzene

This step can be performed via the formation of a Grignard or organolithium reagent followed by reaction with an oxygen source, or more commonly through a palladium-catalyzed hydroxylation.

- In a reaction vessel, combine 1-benzyloxy-4-bromo-2-fluorobenzene (1 equivalent), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2-5 mol%), and a suitable ligand (e.g., a biarylphosphine, 4-10 mol%).
- Add a strong base such as sodium tert-butoxide (1.5 equivalents) and a hydroxide source like water or a boronic acid precursor route can be used.^[5]
- Add a high-boiling point solvent like toluene or dioxane.
- Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction, quench with a weak acid, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the final product by column chromatography to obtain **4-(Benzyloxy)-3-fluorophenol**.

Applications in Drug Discovery and Research

Phenolic and benzyloxy-containing compounds are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, making **4-(Benzyloxy)-3-fluorophenol** an attractive building block for drug discovery.

Potential Therapeutic Areas:

- **PPAR α Agonists:** The 4-benzyloxy-benzylamino scaffold has been explored for the development of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonists, which are targets for treating metabolic disorders.^[6]

- Androgen Receptor (AR) Antagonists: Derivatives of 4-(4-benzoylamino-phenoxy)phenol have shown potent androgen-antagonistic activity, which is relevant for the treatment of prostate cancer.[7]
- STAT3 Signaling Pathway Inhibitors: Benzyloxyphenyl-methylaminophenol scaffolds have been identified as inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy.
- Neuroprotective Agents: Benzyloxy benzamide derivatives have been investigated as neuroprotective agents for conditions like ischemic stroke.[8]



Caption: Potential role of derivatives in inhibiting the JAK-STAT3 signaling pathway.

Safety and Handling

4-(Benzyloxy)-3-fluorophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements:
 - H303: May be harmful if swallowed.[1]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[1][4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P264: Wash skin thoroughly after handling.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
Keep in an inert atmosphere at room temperature.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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